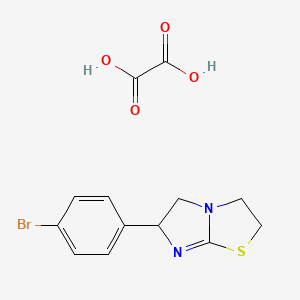

(-)-p-Bromotetramisol-Oxalat

Übersicht

Beschreibung

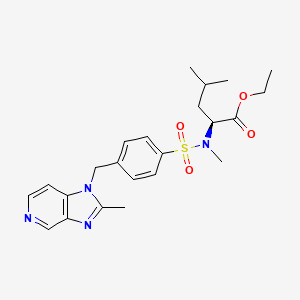

L-p-Bromotetramisole Oxalate is a synthetic compound known for its potent inhibitory effects on alkaline phosphatase enzymes. It is a derivative of Tetramisole, an anthelmintic drug traditionally used to treat parasitic worm infections in animals. The compound has a molecular formula of C11H11BrN2S•C2H2O4 and a molecular weight of 373.22 g/mol .

Wissenschaftliche Forschungsanwendungen

L-p-Bromotetramisol-Oxalat hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

L-p-Bromotetramisol-Oxalat übt seine Wirkung aus, indem es die Aktivität von alkalischen Phosphatase-Enzymen hemmt. Es bindet an das aktive Zentrum des Enzyms und verhindert die Dephosphorylierung von Substraten. Diese Hemmung wird durch die Wechselwirkung des Bromatoms mit bestimmten Aminosäureresten im aktiven Zentrum des Enzyms erreicht . Die Verbindung hemmt auch Proteintyrosinphosphatasen, was zu ihren biologischen Wirkungen beiträgt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-p-Bromotetramisol-Oxalat umfasst die Bromierung von Tetramisol, gefolgt von der Bildung des Oxalatsalzes. Die Reaktion erfordert typischerweise die Verwendung von Brom als Bromierungsmittel und einem geeigneten Lösungsmittel wie Dichlormethan. Die Reaktion wird unter kontrollierten Temperaturbedingungen durchgeführt, um die selektive Bromierung des Tetramisol-Moleküls zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von L-p-Bromotetramisol-Oxalat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Industriechemikalien und -lösungsmitteln, wobei strenge Qualitätskontrollen die Reinheit und Konsistenz des Endprodukts gewährleisten. Die Verbindung wird dann kristallisiert und gereinigt, um die gewünschte Oxalatsalzform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

L-p-Bromotetramisol-Oxalat unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Bromatoms. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO) oder Ethanol durchgeführt.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise Substitutionsreaktionen mit Aminen entsprechende Aminderivate ergeben, während Oxidationsreaktionen zur Bildung von bromierten Oxiden führen können .

Wirkmechanismus

L-p-Bromotetramisole Oxalate exerts its effects by inhibiting the activity of alkaline phosphatase enzymes. It binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition is achieved through the interaction of the bromine atom with specific amino acid residues in the enzyme’s active site . The compound also inhibits protein tyrosine phosphatases, further contributing to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tetramisol: Die Stammverbindung, von der L-p-Bromotetramisol-Oxalat abgeleitet ist.

Levamisol: Ein weiteres Derivat von Tetramisol, das als Immunmodulator verwendet wird.

Orthovanadat: Eine Vanadiumverbindung mit ähnlichen hemmenden Wirkungen auf alkalische Phosphatasen.

Einzigartigkeit

L-p-Bromotetramisol-Oxalat ist einzigartig aufgrund seiner starken und unspezifischen Hemmung von alkalischen Phosphatase-Enzymen. Im Gegensatz zu seiner Stammverbindung Tetramisol, die hauptsächlich für ihre anthelminthischen Eigenschaften eingesetzt wird, wird L-p-Bromotetramisol-Oxalat hauptsächlich in Forschungseinrichtungen für seine enzymhemmenden Fähigkeiten eingesetzt .

Eigenschaften

IUPAC Name |

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S.C2H2O4/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10;3-1(4)2(5)6/h1-4,10H,5-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZULBIBHDIQCNIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10977850 | |

| Record name | (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62284-79-1 | |

| Record name | (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062284791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-6-(p-Bromophenyl)-2,3,5,6-tetrahydroimidazo(2,1-b)thiazole oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10977850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1675192.png)

![4-(Trifluoromethyl)-8,8-dimethyl-8,9-dihydropyrido[3,2-g]quinolin-2(1H)-one](/img/structure/B1675208.png)